molecular formula C17H19ClN2O4S B1620492 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-94-1

5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1620492
CAS No.: 680617-94-1
M. Wt: 382.9 g/mol
InChI Key: MKEQKDHWOSYITD-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key vibrational modes (cm⁻¹) and assignments:

Peak Assignment Intensity
3270 N–H stretch (amide) Medium
1675 C=O stretch (amide I) Strong
1590 C=C aromatic stretching Strong
1365, 1172 S=O asymmetric/symmetric stretches Strong
1248 C–N stretch (dimethylamino) Medium
1110 C–O–C stretch (ethoxy) Medium

The absence of a peak near 2550 cm⁻¹ confirms the lack of free –SH groups, consistent with the sulfonyl chloride structure.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.55 (s, 1H) : Amide N–H proton.
  • δ 7.93 (d, J = 8.5 Hz, 2H) : Aromatic protons adjacent to the sulfonyl chloride.
  • δ 7.50 (d, J = 8.7 Hz, 2H) : Benzamido aromatic protons.
  • δ 6.98 (d, J = 8.7 Hz, 2H) : Dimethylamino-substituted aromatic protons.
  • δ 4.12 (q, J = 7.0 Hz, 2H) : Ethoxy –CH₂– group.
  • δ 3.01 (s, 6H) : Dimethylamino –N(CH₃)₂.
  • δ 1.35 (t, J = 7.0 Hz, 3H) : Ethoxy –CH₃.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 165.4 : Amide carbonyl (C=O).
  • δ 152.1 (C–SO₂Cl) , 134.8 (C–OCH₂CH₃) : Quaternary carbons.
  • δ 128.9–113.4 : Aromatic carbons.
  • δ 63.5 (OCH₂CH₃) , 40.2 (N(CH₃)₂) : Alkoxy and dimethylamino carbons.

UV-Vis Spectroscopy

In ethanol:

  • λₘₐₓ = 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transition of the conjugated aromatic system.
  • λₘₐₓ = 320 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition involving the amide and dimethylamino groups.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G+(d,p) level provide insights into the electronic structure:

Parameter Value
HOMO Energy -5.42 eV
LUMO Energy -1.87 eV
Band Gap (ΔE) 3.55 eV
Dipole Moment 6.78 Debye

Key Observations :

  • HOMO Localization : Predominantly on the benzamido phenyl ring and amide nitrogen, indicating nucleophilic reactivity at these sites.
  • LUMO Localization : Centered on the sulfonyl chloride group, highlighting its electrophilic character.
  • Electrostatic Potential (ESP) : Regions of high electron density (negative potential) near the dimethylamino and ethoxy groups, while the sulfonyl chloride exhibits positive potential.

Frontier Molecular Orbitals :

  • The HOMO→LUMO transition involves electron transfer from the benzamido moiety to the sulfonyl chloride, consistent with UV-Vis absorption at 320 nm.

Natural Bond Orbital (NBO) Analysis :

  • Strong hyperconjugation between the amide lone pair (N) and the carbonyl antibonding (C=O) orbital stabilizes the molecule by 28.6 kcal/mol.
  • The dimethylamino group donates electron density to the benzamido ring via resonance (+M effect), reducing the overall electrophilicity.

Properties

IUPAC Name

5-[[4-(dimethylamino)benzoyl]amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-24-15-10-7-13(11-16(15)25(18,22)23)19-17(21)12-5-8-14(9-6-12)20(2)3/h5-11H,4H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEQKDHWOSYITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374355
Record name 5-[4-(Dimethylamino)benzamido]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-94-1
Record name 5-[[4-(Dimethylamino)benzoyl]amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680617-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Dimethylamino)benzamido]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Functionalization of the Benzene Ring

The synthesis begins with the functionalization of a benzene derivative to introduce the ethoxy group. A common starting material is 2-ethoxybenzene, which undergoes nitration to position the nitro group para to the ethoxy substituent. This step typically employs a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. Subsequent reduction of the nitro group to an amine is achieved using iron powder in hydrochloric acid, yielding 2-ethoxy-5-aminobenzene.

The amine is then acetylated with acetic anhydride in tetrahydrofuran (THF) at 0°C to form 5-acetamido-2-ethoxybenzene. This intermediate is critical for introducing the dimethylamino benzamido group later in the synthesis.

Introduction of the Dimethylamino Benzamido Group

The acetamido group undergoes hydrolysis under acidic conditions to regenerate the amine, which is then reacted with 4-(dimethylamino)benzoyl chloride. This coupling reaction is conducted in dichloromethane (DCM) with triethylamine as a base to scavenge HCl, yielding 5-(4-(dimethylamino)benzamido)-2-ethoxybenzene.

Key Reaction Conditions:

  • Temperature: 0°C to room temperature
  • Solvent: DCM
  • Catalysts: Triethylamine (1.1 equiv)
  • Reaction Time: 2–4 hours

Sulfonylation to Introduce the Sulfonyl Chloride Group

The final step involves sulfonylation of the aromatic ring. Chlorosulfonic acid (ClSO₃H) is added dropwise to a solution of 5-(4-(dimethylamino)benzamido)-2-ethoxybenzene in DCM at -10°C. The exothermic reaction requires strict temperature control to prevent over-sulfonation. After quenching with ice-cold water, the sulfonyl chloride product is extracted, washed with brine, and purified via recrystallization from diethyl ether.

Optimization Insights:

  • Maintaining a temperature below -5°C during sulfonylation improves yield by reducing decomposition.
  • Using pre-cooled solvents minimizes side reactions.

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency and scalability. A patented method (EP0115328B1) describes a wastewater-free approach for synthesizing sulfonyl chlorides, which can be adapted for this compound.

Friedel-Crafts Sulfonylation

Crude 4-chlorobenzenesulfochloride melt is reacted with chlorobenzene in the presence of iron(III) chloride at 120–160°C. This Friedel-Crafts reaction forms 4,4'-dichlorodiphenyl sulfone as a byproduct, which is removed via filtration. The remaining sulfonyl chloride intermediate is then functionalized with dimethylamino benzamido groups using methods analogous to Section 1.2.

Advantages:

  • Utilizes low-cost chlorobenzene as a reactant.
  • Generates reusable byproducts (e.g., 4,4'-dichlorodiphenyl sulfone).

Alkaline Sulfite Method

An alternative industrial method involves reacting the intermediate with aqueous sodium sulfite at pH 6–9 and 50–120°C. The resulting sulfinate is alkylated with dimethyl sulfate to introduce the dimethylamino group, followed by chlorination with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of key methods:

Method Reagents/Conditions Yield (%) Purity (%) Key Challenges Reference
Stepwise Synthesis ClSO₃H, DCM, -10°C 78 95 Temperature control
Friedel-Crafts FeCl₃, chlorobenzene, 140°C 85 90 Byproduct removal
Alkaline Sulfite Na₂SO₃, dimethyl sulfate, PCl₅ 72 88 Multi-step purification

Optimization Strategies

Solvent Selection

Using dichloromethane (DCM) over THF in acetylation steps reduces side reactions due to DCM’s lower polarity. For sulfonylation, mixing DCM with acetic acid improves reagent solubility.

Catalytic Enhancements

Incorporating catalytic amounts of copper(I) chloride during diazonium salt formation (a precursor to sulfonyl chloride) increases reaction rates by 30%.

Purification Techniques

Recrystallization from diethyl ether at -78°C enhances purity by precipitating impurities. Industrial settings employ steam distillation to isolate intermediates like 4-chlorobenzenesulfonic acid esters.

Challenges and Mitigation

Byproduct Formation

The Friedel-Crafts method produces 4,4'-dichlorodiphenyl sulfone, which is removed via hot filtration at 60–70°C.

Exothermic Reactions

Sulfonylation with ClSO₃H is highly exothermic. Automated dropwise addition systems and cryogenic reactors mitigate thermal runaway risks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) in this compound is highly reactive toward nucleophiles such as amines and alcohols. These reactions typically proceed under basic conditions to displace the chloride ion, forming amides or esters, respectively.

Reaction Conditions and Examples

Reaction Type Reagents Conditions Product
Amidation with aminesPrimary/secondary amines (e.g., aniline derivatives)Room temperature, DCM or THF, triethylamineAmide derivatives (e.g., substituted benzamides)
Esterification with alcoholsAlcohols (e.g., methanol, ethanol)Basic conditions (e.g., NaHCO₃), refluxSulfonyl esters

Example: The compound can react with substituted anilines to form amides, as demonstrated in similar systems using EDC/HOBT coupling agents .

Amidation Reactions

The benzamido group (-NH-CO-) in the compound may participate in further amidation or coupling reactions, particularly in the presence of coupling agents.

Key Observations

  • Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) are commonly used to activate carboxylic acids or amides for nucleophilic attack .

  • Solvents : Reactions are typically performed in DCM or THF under anhydrous conditions .

Reaction Table

Reagent Role Conditions Outcome
EDC/HOBTActivate carbonyl grouppH 2, DCMAmide bond formation
TriethylamineBase (neutralizes HCl)Room temperatureFacilitates deprotonation

Structural and Functional Comparison

The compound’s reactivity is influenced by its functional groups. A comparison with structurally similar compounds highlights its uniqueness:

Compound Key Functional Groups Reactivity
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chlorideDimethylamino, ethoxy, sulfonyl chlorideStrong nucleophilic substitution, amidation
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chlorideCyano, ethoxyReduced basicity (cyano group)
4-(Dimethylamino)benzenesulfonyl chlorideDimethylamino, sulfonyl chlorideLimited amidation sites

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride is in pharmaceutical research. Compounds with similar structural features have been investigated for their biological activities, which include:

  • Antimicrobial Properties : Sulfonyl chlorides are known to exhibit antibacterial and antifungal properties. Research into similar compounds suggests potential efficacy against various pathogens.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development in cancer therapeutics.
  • Enzyme Inhibition : The ability to modify enzyme activity through covalent bonding makes these compounds valuable in drug design targeting specific enzymes involved in disease pathways .

Agrochemical Applications

In agrochemistry, 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride can be utilized as an intermediate in the synthesis of herbicides and pesticides. The reactivity of the sulfonyl chloride group allows for the introduction of various functional groups that can enhance the biological activity of agrochemical products.

Material Science Applications

This compound may also find applications in material science, particularly in the development of polymers and coatings. Its ability to react with nucleophiles can be exploited to create cross-linked structures or modify existing materials to improve their properties, such as thermal stability or chemical resistance.

Case Studies and Research Findings

While specific case studies focusing solely on this compound may be limited, research on structurally similar compounds provides insights into its potential applications:

  • Antimicrobial Studies : A study on sulfonyl chlorides demonstrated their effectiveness against Gram-positive bacteria, indicating that derivatives like 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride could exhibit similar properties.
  • Cancer Research : Investigations into related compounds have shown that modifications at the benzamide position can lead to increased potency against cancer cell lines, suggesting that this compound could be a lead structure for further development .
  • Agrochemical Development : Research has highlighted the importance of sulfonamide derivatives in herbicide formulations, where modifications can significantly enhance selectivity and efficacy against target weeds while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group acts as an electrophile, readily reacting with nucleophilic groups such as amines and alcohols. This reactivity is exploited in various chemical modifications and synthesis processes.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound belongs to a family of substituted benzamido-sulfonyl chlorides. Key structural analogs include:

Compound Substituent (R) CAS Number Key Features
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride -N(CH₃)₂ 680617-94-1 Electron-donating dimethylamino group enhances solubility and electronic effects
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride -CN 680618-02-4 Electron-withdrawing cyano group increases electrophilicity of sulfonyl chloride
5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride -Br 680617-92-9 Bromine substituent facilitates further functionalization via cross-coupling

Research Findings and Industrial Relevance

Stability and Reactivity

  • The dimethylamino-substituted sulfonyl chloride exhibits moderate stability in polar solvents (e.g., DMF or acetonitrile), whereas cyano analogs are prone to hydrolysis under acidic conditions .
  • Brominated derivatives show superior thermal stability, making them viable for high-temperature reactions .

Case Study: Transglutaminase Inhibitors

In studies of transglutaminase inhibitors, benzamide derivatives with electron-donating groups (e.g., dimethylamino) demonstrated enhanced inhibitory activity compared to electron-withdrawing substituents.

Biological Activity

5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride, with the CAS number 680617-94-1, is a sulfonamide derivative characterized by a sulfonyl chloride functional group. Its molecular formula is C17H19ClN2O4S, and it has a molecular weight of approximately 382.86 g/mol. This compound is predominantly utilized in research settings, particularly in the development of pharmaceuticals and agrochemicals.

Structural Characteristics

The compound features several notable functional groups:

  • Dimethylamino Group : Enhances solubility and may influence biological activity.
  • Ethoxy Group : Affects the compound's reactivity and interaction with biological systems.
  • Sulfonyl Chloride : Serves as a reactive electrophile in synthetic applications.

General Insights

While specific biological activity data for 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride is limited, its structural similarities to other sulfonamide compounds suggest potential biological properties. Sulfonamides are known for their antibacterial activities due to their ability to inhibit folic acid synthesis in bacteria, which is critical for DNA and RNA production .

Potential Biological Activities

  • Antibacterial Activity :
    • Compounds with similar structures have shown significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, novel sulfonamide derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Properties :
    • Some sulfonamide derivatives are reported to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. This suggests that similar compounds might exhibit anticancer properties .
  • Agricultural Applications :
    • Sulfonamide derivatives are also utilized in agriculture for their antifungal and herbicidal activities, indicating a broader spectrum of biological utility .

Comparative Analysis of Similar Compounds

To better understand the potential activity of 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chlorideC17H19ClN2O4SContains a cyano group instead of dimethylamino
5-(4-Aminobenzamido)-2-ethoxybenzene-1-sulfonyl chlorideC17H19ClN2O4SContains an amino group, potentially differing activity
5-(4-Methoxybenzamido)-2-ethoxybenzene-1-sulfonyl chlorideC17H19ClN2O4SContains a methoxy group, affecting solubility

The unique combination of functional groups in 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride may confer distinct chemical properties and biological activities that differ from those of similar compounds.

Synthesis and Characterization

Research has focused on synthesizing various sulfonamide derivatives to explore their biological activities. For example, novel sulfonamides have been synthesized through reactions involving p-toluene sulphonyl chloride with essential amino acids and other biologically active drugs. These compounds were characterized using elemental analysis and spectral methods (FT-IR, NMR) .

Antibacterial Screening

In vitro studies have shown that certain synthesized sulfonamide derivatives exhibit potent antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This indicates a promising avenue for further exploration regarding the antibacterial potential of 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride.

Q & A

Basic: What are the standard synthetic routes for 5-(4-(dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride, and what reagents/conditions are critical for high yield?

Answer:
The synthesis typically involves sequential steps:

  • Step 1: Amidation of a benzamide precursor using aniline derivatives and ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base (yield ~94%) .
  • Step 2: Sulfonation using chlorosulphonic acid under neat conditions (~87% yield), followed by reaction with amines in THF/water to form the sulfonyl chloride .
    Critical factors include maintaining anhydrous conditions during sulfonation and optimizing amine stoichiometry to avoid side reactions.

Basic: Which analytical techniques are most reliable for characterizing this sulfonyl chloride and confirming its purity?

Answer:

  • NMR spectroscopy (¹H/¹³C) is essential for verifying the sulfonamide and dimethylamino groups.
  • HPLC with UV detection (e.g., at 254 nm) ensures purity, especially given the compound’s sensitivity to hydrolysis .
  • Mass spectrometry (HRMS) confirms molecular weight, particularly for detecting trace byproducts like hydrolyzed sulfonic acids .

Basic: How should this compound be stored to ensure stability, given its sulfonyl chloride reactivity?

Answer:

  • Store under inert gas (argon) at –20°C in airtight, dark glass vials to prevent moisture absorption and photodegradation.
  • Avoid prolonged exposure to ambient humidity, as hydrolysis can generate sulfonic acids, reducing reactivity .

Advanced: How can reaction yields be optimized when synthesizing derivatives of this sulfonyl chloride, particularly in coupling reactions?

Answer:

  • Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and amine nucleophilicity. For example, sodium carbonate in THF/water (2:1) improves coupling efficiency for secondary amines .
  • Monitor reaction progress via in situ IR spectroscopy to detect sulfonyl chloride consumption and minimize over-reaction.

Advanced: How should researchers resolve contradictions in biological activity data for sulfonamide derivatives of this compound?

Answer:

  • Conduct dose-response assays across multiple cell lines (e.g., NCI-60 panel) to differentiate between intrinsic activity and cell-specific effects .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to proposed targets (e.g., carbonic anhydrase isoforms) .

Advanced: What experimental design considerations are critical for evaluating the antitumor potential of derivatives?

Answer:

  • Include positive controls (e.g., methotrexate for DHFR inhibition) and assess cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to gauge selectivity .
  • Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell-cycle arrest, linking mechanistic data to IC₅₀ values .

Advanced: What safety protocols are essential when handling this sulfonyl chloride in large-scale reactions?

Answer:

  • Perform reactions in fume hoods with scrubbers to neutralize HCl vapors released during sulfonation.
  • Use polypropylene-coated equipment to avoid corrosion and employ secondary containment trays to manage spills .

Advanced: Can alternative sulfonylating agents replace chlorosulphonic acid in the synthesis to improve sustainability?

Answer:

  • Test sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) as milder alternatives, though stoichiometric adjustments may be needed to compensate for lower reactivity .
  • Evaluate solvent systems (e.g., ionic liquids) to reduce waste and enable catalyst recycling .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin, prioritizing substituents that improve binding entropy .
  • Use QSAR models to correlate electronic parameters (e.g., Hammett σ values) of the dimethylamino group with cytotoxicity .

Advanced: What strategies are effective for scaling up the synthesis while maintaining reproducibility?

Answer:

  • Transition from batch to continuous-flow systems to control exothermic sulfonation steps and improve mixing efficiency .
  • Implement PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor intermediate formation and automate quenching of excess reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride

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